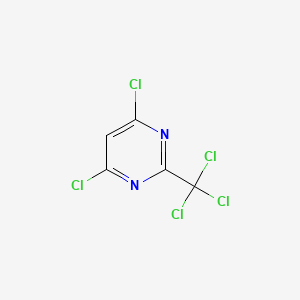
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, is a derivative of boroxine, a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin typically involves the reaction of boronic acids with fluorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the boroxine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity boroxin derivatives .
Chemical Reactions Analysis
Types of Reactions
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boroxin derivatives into boranes or other reduced forms.
Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(3,4,5-trifluorophenyl)boroxin: Another fluorinated boroxin derivative with similar structural properties.
Trimethylboroxine: A simpler boroxin derivative used in various chemical applications.
Triphenylboroxine: Known for its use in organic synthesis and materials science.
Uniqueness
What sets 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin apart is its specific substitution pattern with alpha,alpha,alpha-fluoro-m-tolyl groups, which imparts unique electronic and steric properties. These properties can enhance its reactivity and stability in various chemical reactions, making it a valuable compound for specialized applications .
Properties
CAS No. |
2265-38-5 |
|---|---|
Molecular Formula |
C21H12B3F9O3 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H |
InChI Key |
BPXVEDGZHWALCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



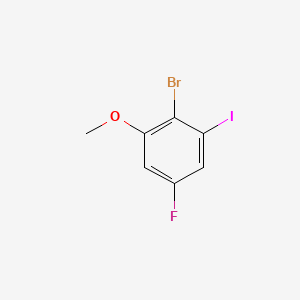
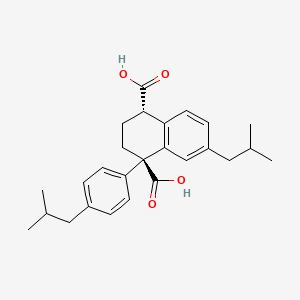
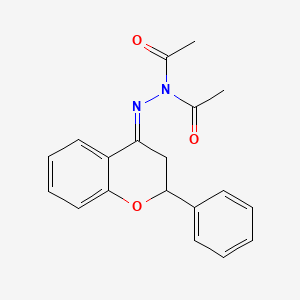
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
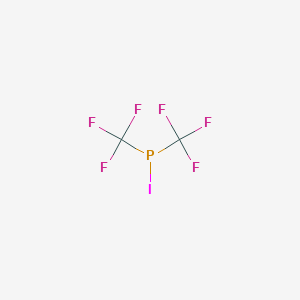
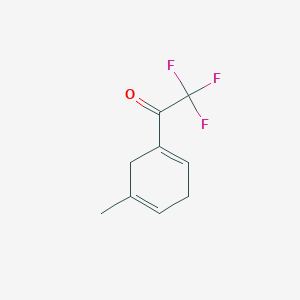


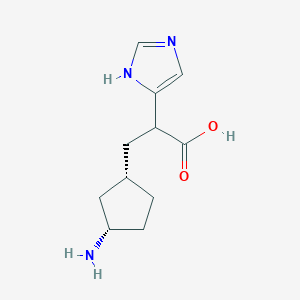

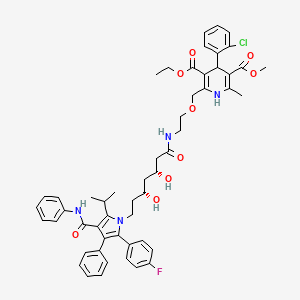
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
